![molecular formula C11H20N2O B2838722 N-cyclopentylpiperidine-1-carboxamide CAS No. 1566168-99-7](/img/structure/B2838722.png)
N-cyclopentylpiperidine-1-carboxamide
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Overview
Description
N-cyclopentylpiperidine-1-carboxamide is a chemical compound that has potential applications in diverse scientific research. It offers an array of possibilities due to its unique properties, making it a valuable tool for various studies. The compound is also known as 4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride . Its chemical formula is C11H21N3O・HCl and its molecular weight is 247.77 .
Scientific Research Applications
- N-cyclopentylpiperidine-1-carboxamide has garnered attention due to its potential as an anticancer agent. Researchers have explored its in vivo and in vitro activities against cancer cells. Some fluorinated heterocycles containing this compound serve as lead structures for drug design, with activities comparable to or exceeding reference drugs. Importantly, these compounds often exhibit reduced cytotoxicity in non-cancerous cell lines .
Anticancer Research
Safety and Hazards
The safety data sheet for 4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride suggests that it should be handled with care . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken . It is also advised to keep the compound away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
N-cyclopentylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(12-10-6-2-3-7-10)13-8-4-1-5-9-13/h10H,1-9H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJDBBWLMFVKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.